molecular formula C15H14O2 B8714784 (3-methoxy-4-methylphenyl)-phenylmethanone

(3-methoxy-4-methylphenyl)-phenylmethanone

Cat. No.: B8714784
M. Wt: 226.27 g/mol
InChI Key: JCYUOBQYRREMFY-UHFFFAOYSA-N
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Description

4-Methyl-3-(methyloxy)phenylmethanone is an organic compound with the molecular formula C15H14O2 It is a derivative of benzophenone, characterized by the presence of a methoxy group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(methyloxy)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted benzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-3-(methyloxy)phenylmethanone can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(methyloxy)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Methyl-3-(methyloxy)phenylmethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other biologically active compounds.

    Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-Methyl-3-(methyloxy)phenylmethanone exerts its effects involves interactions with various molecular targets. The methoxy and methyl groups on the phenyl ring enhance its ability to participate in electrophilic and nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methyl-1H-indol-2-yl)phenylmethanone: This compound has a similar structure but includes an indole ring, which imparts different biological activities.

    (3-Methylphenyl)(phenyl)methanone: Lacks the methoxy group, resulting in different reactivity and applications.

Uniqueness

These functional groups enhance its solubility and ability to participate in various chemical reactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(3-methoxy-4-methylphenyl)-phenylmethanone

InChI

InChI=1S/C15H14O2/c1-11-8-9-13(10-14(11)17-2)15(16)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

JCYUOBQYRREMFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-methoxy-4-methyl benzoic acid (3.32 g, 20 mmol) in anhydrous THF (100 mL) was cooled to −78° C. A solution of MeLi (25 mL of a 1.6M solution in diethyl ether, 40 mmol) was added slowly to the reaction flask via syringe over 10 min. The cooling bath was removed, and the reaction mixture was allowed to warm to rt, and was stirred for 1 h at rt. The reaction mixture was quenched with 1N HCl (50 mL) and extracted with diethyl ether (3×50 mL). The organic extracts were combined, washed with brine (50 mL), dried (MgSO4), and concentrated to afford 3-methoxy-4-methyl benzophenone as a colorless oil.
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Synthesis routes and methods II

Procedure details

N,3-dimethyl-N,4-bis(methyloxy)benzamide (Prepared from the corresponding benzoic acid following the standard literature procedure for the formation of Weinreb amide, 6.2 g, 29.6 mmol) was dissolved in anhydrous THF (110 mL) under nitrogen and the solution was cooled to 0° C. A solution of 3 M phenyl magnesium bromide in ether (15.0 mL, 44.4 mmol) was then added drop-wise while maintaining an internal temperature of 0° C. to 5° C. The resulting mixture was stirred for 3 h at 0° C. to 5° C. then quenched with 5% aqueous HCl (150 mL) and extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried (MgSO4), filtered, and concentrated in vacuuo to give 9.2 g of the crude 39 that was used without additional purification. 1H NMR (400 MHz, CDCl3): δ 2.13 (s, 3H), 3.92 (s, 3H), 6.91 (d, J=8.8 Hz, 1H), 7.40-7.62 (m, 5H), 7.64-7.70 (m, 1H), 7.73-7.79 (m, 1H).
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